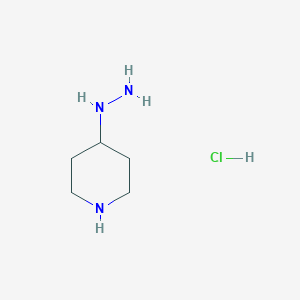

4-Hydrazinopiperidinhydrochlorid

Übersicht

Beschreibung

4-Hydrazinopiperidine hydrochloride is a useful research compound. Its molecular formula is C5H14ClN3 and its molecular weight is 151.64 g/mol. The purity is usually 95%.

BenchChem offers high-quality 4-Hydrazinopiperidine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Hydrazinopiperidine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Medizinische Chemie: Synthese von Therapeutika

4-Hydrazinopiperidinhydrochlorid spielt eine entscheidende Rolle bei der Synthese verschiedener therapeutischer Wirkstoffe. Seine Derivate sind bekannt für eine Reihe von biologischen Aktivitäten, darunter antihypertensive, antiulzeröse und antimikrobielle Wirkungen . Die Verbindung dient als Schlüsselzwischenprodukt bei der Entwicklung von Medikamenten, die auf eine Vielzahl von Krankheiten abzielen.

Synthetische Chemie: Baustein für heterocyclische Verbindungen

In der synthetischen Chemie wird this compound als Baustein für die Herstellung komplexer heterocyclischer Verbindungen verwendet. Diese Strukturen bilden das Rückgrat vieler Pharmazeutika und sind essenziell für die Entdeckung neuer Medikamente .

Bioorganische Chemie: C-H-Funktionalisierung

Die Verbindung ist ein wichtiges Werkzeug für die C-H-Funktionalisierung von Pyridinen, einem nachhaltigen Ansatz in der organischen Synthese. Dieses Verfahren ist entscheidend für die Modifizierung der Struktur von Pyridin, um seine Reaktivität zu verbessern und neue funktionelle Gruppen einzuführen .

Pharmakologische Forschung: Wirkstoffdesign

This compound ist am Wirkstoffdesign beteiligt, da es in Piperidinderivaten vorkommt, die in mehr als zwanzig Klassen von Pharmazeutika gefunden werden. Diese Derivate sind bedeutsam für die Entdeckung und die biologische Bewertung potenzieller Medikamente, die die Piperidin-Einheit enthalten .

Therapeutische Anwendungen: Antivirale und Antikrebs-Eigenschaften

Forschungen haben gezeigt, dass Piperidinderivate, einschließlich derer, die von this compound abgeleitet sind, ein Potenzial als antivirale und Antikrebsmittel haben. Sie wurden in verschiedenen therapeutischen Anwendungen eingesetzt und zeigen ihre Vielseitigkeit bei der Behandlung von Krankheiten .

Industrielle Anwendungen: Chemische Produktion

This compound ist auch für seine industriellen Anwendungen bekannt, insbesondere in der chemischen Produktion. Es ist eine wertvolle Chemikalie bei der Herstellung verschiedener Verbindungen aufgrund seiner Reaktivität und Stabilität.

Wirkmechanismus

Target of Action

Hydrazinopyridines, a related class of compounds, have been actively investigated as precursors in the synthesis of products having biological activity . The presence of the highly reactive hydrazine group in the molecule makes it possible to insert the pyridine fragment into complex molecular structures, which are of interest, in particular, as effective chemical pharmaceutical products and pesticides .

Mode of Action

It’s worth noting that the hydrazine group in related compounds is highly reactive, allowing for interactions with various targets .

Biochemical Pathways

Hydrazinopyridines and their derivatives have been recommended as herbicides, plant growth regulators, and fungicides , suggesting that they may interact with biochemical pathways related to these processes.

Result of Action

Products obtained on the basis of hydrazinopyridines have anti-inflammatory, antiulcer, and other types of activity .

Safety and Hazards

Zukünftige Richtungen

Research on piperidine derivatives, including 4-Hydrazinopiperidine, has shown potential in various therapeutic applications . A novel class of N-substituted 4-hydrazino piperidine derivatives were designed, synthesized, and evaluated for DPP IV inhibition, showing potential for future research and development .

Biochemische Analyse

Biochemical Properties

4-Hydrazinopiperidine hydrochloride plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One of the primary interactions is with hydrazine-reactive enzymes, where it acts as a substrate or inhibitor. For instance, it can form hydrazones with carbonyl-containing biomolecules, affecting their structure and function . Additionally, 4-Hydrazinopiperidine hydrochloride can interact with cytochrome P450 enzymes, influencing metabolic pathways and drug metabolism .

Cellular Effects

4-Hydrazinopiperidine hydrochloride has notable effects on different cell types and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of certain kinases and phosphatases, thereby affecting signal transduction pathways. Furthermore, 4-Hydrazinopiperidine hydrochloride can alter gene expression by interacting with transcription factors and other regulatory proteins . Its impact on cellular metabolism includes changes in the levels of various metabolites and the flux through metabolic pathways .

Molecular Mechanism

The molecular mechanism of action of 4-Hydrazinopiperidine hydrochloride involves several key interactions at the molecular level. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it forms stable hydrazone derivatives with aldehydes and ketones, which can inhibit the activity of enzymes that rely on these functional groups . Additionally, 4-Hydrazinopiperidine hydrochloride can induce changes in gene expression by binding to DNA or interacting with transcriptional regulators .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Hydrazinopiperidine hydrochloride can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-Hydrazinopiperidine hydrochloride is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy . Long-term exposure to 4-Hydrazinopiperidine hydrochloride in in vitro and in vivo studies has revealed potential impacts on cellular function, including alterations in cell growth and viability .

Dosage Effects in Animal Models

The effects of 4-Hydrazinopiperidine hydrochloride vary with different dosages in animal models. At low doses, it may exhibit minimal toxicity and exert specific biochemical effects, such as enzyme inhibition or modulation of metabolic pathways. At higher doses, 4-Hydrazinopiperidine hydrochloride can induce toxic effects, including cellular damage and adverse physiological responses . Threshold effects have been observed, where a particular dosage level triggers significant changes in cellular and physiological functions .

Metabolic Pathways

4-Hydrazinopiperidine hydrochloride is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. It can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further participate in biochemical reactions, influencing metabolic flux and the levels of specific metabolites. The compound’s involvement in metabolic pathways highlights its potential impact on overall cellular metabolism .

Transport and Distribution

The transport and distribution of 4-Hydrazinopiperidine hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. It can be actively transported across cell membranes by transporter proteins, facilitating its accumulation in specific cellular compartments . Additionally, binding proteins can influence the localization and distribution of 4-Hydrazinopiperidine hydrochloride within tissues, affecting its overall bioavailability and efficacy .

Subcellular Localization

4-Hydrazinopiperidine hydrochloride exhibits distinct subcellular localization patterns, which can influence its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, the compound can localize to the mitochondria, where it may affect mitochondrial function and energy metabolism. Understanding the subcellular localization of 4-Hydrazinopiperidine hydrochloride is essential for elucidating its precise biochemical roles and mechanisms of action .

Eigenschaften

IUPAC Name |

piperidin-4-ylhydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13N3.ClH/c6-8-5-1-3-7-4-2-5;/h5,7-8H,1-4,6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUSVKVNFGDSMBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1NN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10641064 | |

| Record name | 4-Hydrazinylpiperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10641064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

952201-01-3 | |

| Record name | 4-Hydrazinylpiperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10641064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

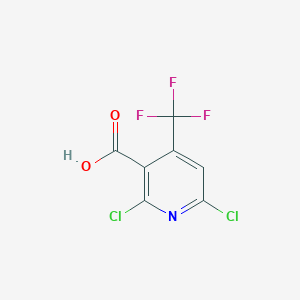

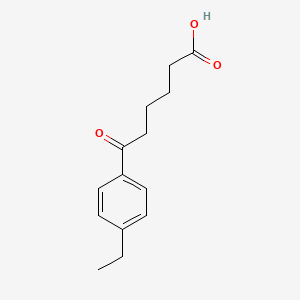

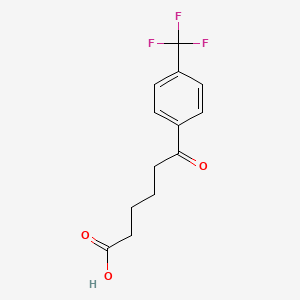

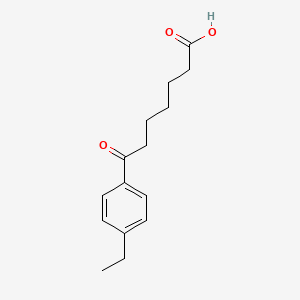

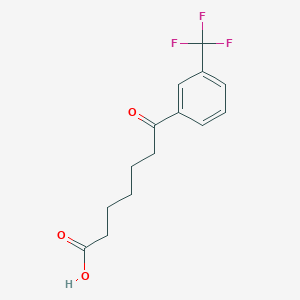

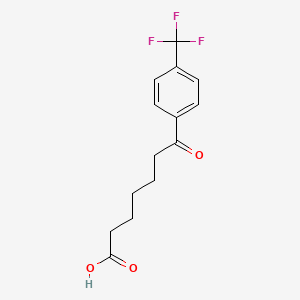

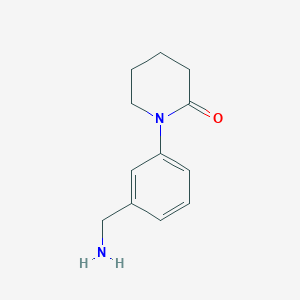

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid](/img/structure/B1323497.png)